2-(4-bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN6O2/c12-7-1-3-8(4-2-7)18-15-10(14-17-18)11(19)13-9-5-6-20-16-9/h1-6H,(H,13,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAFBUJPWXZVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NOC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring One common method is the cyclization of 4-bromobenzonitrile with hydroxylamine to form 4-bromophenylisoxazole
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of different substituted isoxazoles and tetrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(4-Bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
| Compound Name (Evidence ID) | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Tetrazole | 4-Bromophenyl, Isoxazole-3-carboxamide | Tetrazole, Bromine, Carboxamide |
| 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1) | Triazole-thione | 4-Bromophenyl, Benzoxazole, Methylphenyl | Triazole, Thione, Benzoxazole |
| 3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (2) | Isoxazole | 4-Bromothiophene, Diethylaminophenyl | Isoxazole, Carboxamide, Diethylamino |
| 3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole (10) | Isoxazole | 4-Bromophenyl, Thiophene | Isoxazole, Bromine, Thiophene |
Key Observations:
- Tetrazole vs. Triazole/Thione (): The triazole-thione in replaces the tetrazole, reducing nitrogen content but introducing a sulfur atom. Thiones may enhance redox activity or metabolic pathways compared to tetrazoles.
- Carboxamide Variations (): The diethylamino group in increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound’s isoxazole carboxamide.
- Thiophene vs. Tetrazole (): The absence of a tetrazole in reduces hydrogen-bonding capacity but introduces thiophene, a lipophilic moiety that may improve blood-brain barrier penetration.
Physicochemical and Pharmacological Implications
- Metabolic Stability: Tetrazoles (target compound) are more resistant to oxidative metabolism than triazoles () due to higher electron deficiency .
- Solubility: The carboxamide in the target compound and enhances aqueous solubility compared to thiophene () or methylphenyl () substituents.
- Target Selectivity: The bromophenyl group in the target compound and may engage in halogen bonding with targets like kinases, whereas the diethylamino group in could favor amine receptor interactions .
Biological Activity
2-(4-bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide is a complex organic compound belonging to the class of tetrazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, synthesis, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is . The compound features a bromophenyl group, an isoxazole moiety, and a carboxamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound can be achieved through several chemical reactions. One effective method involves the cyclization of 4-bromobenzonitrile with sodium azide under basic conditions, leading to the formation of the tetrazole ring. Elevated temperatures enhance yield during this reaction .
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For example, the compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. The mechanism of action typically involves the inhibition of cellular pathways critical for tumor growth .
Case Study: Kinase Inhibition
A study investigating the kinase inhibitory activity of tetrazole derivatives demonstrated that modifications in the structure significantly influenced their potency against various cancer cell lines. The presence of electron-withdrawing groups such as bromine in the phenyl ring was found to enhance inhibitory effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 | Kinase inhibition |
| Compound B | A431 | 1.98 ± 1.22 | Apoptosis induction |
| This compound | MCF7 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of tetrazole compounds has also been explored. In vitro studies have shown that derivatives exhibit varying degrees of antibacterial and antifungal activities. The compound's structure allows it to interact with microbial enzymes, disrupting their function .
Case Study: Antimicrobial Efficacy
In a comparative study, several tetrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the tetrazole ring significantly enhanced antimicrobial activity.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound C | 15 ± 2 | Staphylococcus aureus |
| Compound D | 18 ± 3 | Escherichia coli |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features are crucial for enhancing biological activity. For instance:
- Bromine Substitution : The presence of bromine on the phenyl ring increases potency against cancer cell lines.
- Isoxazole Moiety : This group contributes to the overall stability and bioavailability of the compound.
- Carboxamide Group : Essential for interaction with target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
